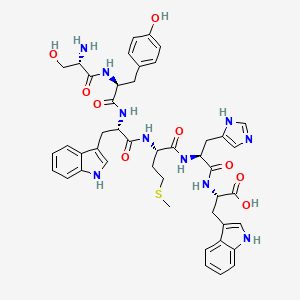
Acetamide, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- typically involves the formation of the oxadiazole ring followed by the introduction of azido groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This can be achieved through an annulation reaction followed by desulfurization and intramolecular rearrangement, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce a variety of functional groups onto the oxadiazole ring .
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new therapeutic agents, particularly in antiviral and anticancer research.
Material Science: Its unique structure makes it suitable for use in high-energy materials and as a component in advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins critical for disease progression. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
What sets Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- apart from other oxadiazoles is the presence of azido groups, which confer unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
503157-68-4 |
|---|---|
Fórmula molecular |
C6H6N10O3 |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
2-azido-N-[4-[(2-azidoacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6N10O3/c7-15-9-1-3(17)11-5-6(14-19-13-5)12-4(18)2-10-16-8/h1-2H2,(H,11,13,17)(H,12,14,18) |
Clave InChI |
VDHFJTIVFVODJS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NC1=NON=C1NC(=O)CN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)




![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)



![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)

